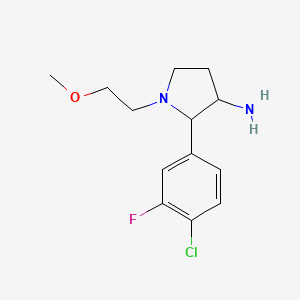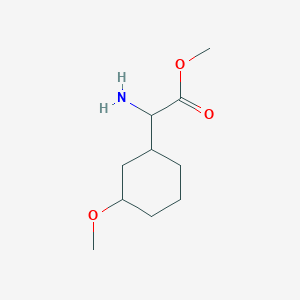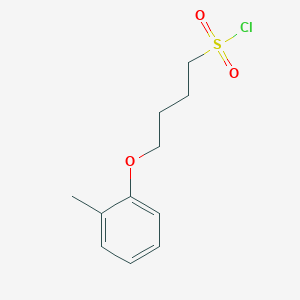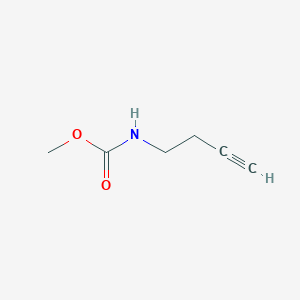
methyl N-(but-3-yn-1-yl)carbamate
Descripción general
Descripción
“Methyl N-(but-3-yn-1-yl)carbamate” is a chemical compound with the CAS Number: 852104-71-3 . It has a molecular weight of 127.14 and its IUPAC name is methyl 3-butynylcarbamate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “methyl N-(but-3-yn-1-yl)carbamate” is 1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl N-(but-3-yn-1-yl)carbamate” is a liquid at room temperature . It has a molecular weight of 127.14 .Aplicaciones Científicas De Investigación
Carbamate Derivatives in Molecular Structure Studies
- The study of carbamate derivatives like methyl N-(but-3-yn-1-yl)carbamate can lead to insights into molecular interactions, as demonstrated by Das et al. (2016) who analyzed two carbamate derivatives using single-crystal X-ray diffraction. Their work elucidated the nature of interactions in these molecules through Hirshfeld surfaces and 2D fingerprint plots (Das et al., 2016).
Inhibitory Effects on Metals
- John et al. (2013) explored the interaction and corrosion inhibition properties of methyl carbamate on copper metal in acidic conditions. Their findings, including insights into the molecular structure and inhibitive effects, are valuable for understanding the applications of carbamates in corrosion inhibition (John et al., 2013).
Application in Chromatography
- The utilization of carbamates in chromatographic methods for determining compounds like benomyl and its degradation products in various mediums was discussed by Singh and Chiba (1993). This highlights the role of carbamates in analytical chemistry and their importance in developing accurate measurement techniques (Singh & Chiba, 1993).
Synthesis of New Compounds
- The synthesis of new polyheterocyclic compounds based on chalcones, involving carbamate derivatives, was explored by Velikorodov et al. (2019). Such research demonstrates the potential of carbamates in the development of new chemical entities with possible applications in pharmaceuticals and materials science (Velikorodov et al., 2019).
CO2 Utilization in Synthesis
- Li et al. (2011) discussed the direct production of various carbamates from ammonia, CO2, and alcohols, catalyzed by V2O5. This research offers a perspective on the role of carbamates in environmental chemistry, particularly in CO2 utilization (Li et al., 2011).
Exploring Chemical Reactions
- The hydrolysis of carbamates leading to various chemical products was investigated by Isobaev et al. (2021), providing insights into the chemical reactions and transformations involving carbamate compounds (Isobaev et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl N-but-3-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHYXIRXHSNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(but-3-yn-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




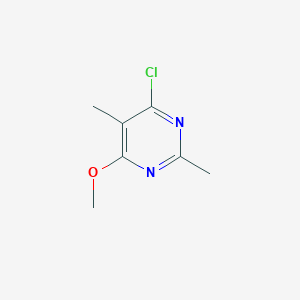
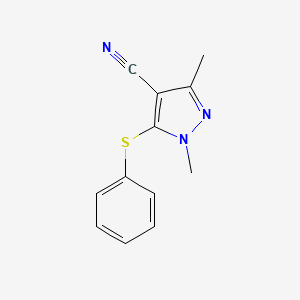
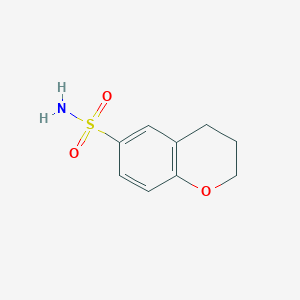
amine](/img/structure/B1426874.png)
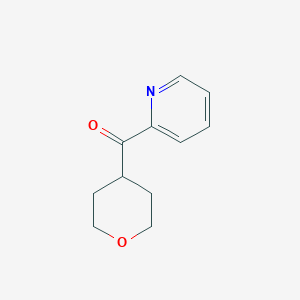
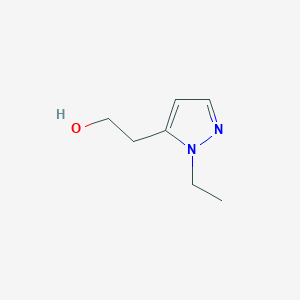
![6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B1426877.png)
![4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1426881.png)
